Cas no 2197610-60-7 (N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide)

N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-Methyl-N-[2-[[2-(4-methylphenyl)ethyl]amino]-2-oxoethyl]-2-propenamide
- Z2705515332
- EN300-26574220
- N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide
- 2197610-60-7
- N-methyl-N-({[2-(4-methylphenyl)ethyl]carbamoyl}methyl)prop-2-enamide
- N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide
-
- インチ: 1S/C15H20N2O2/c1-4-15(19)17(3)11-14(18)16-10-9-13-7-5-12(2)6-8-13/h4-8H,1,9-11H2,2-3H3,(H,16,18)
- InChIKey: GQNKZMRVDKZODG-UHFFFAOYSA-N
- ほほえんだ: O=C(CN(C(C=C)=O)C)NCCC1C=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 260.152477885g/mol
- どういたいしつりょう: 260.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.071±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 512.1±43.0 °C(Predicted)
- 酸性度係数(pKa): 14.82±0.46(Predicted)
N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26574220-0.05g |
N-methyl-N-({[2-(4-methylphenyl)ethyl]carbamoyl}methyl)prop-2-enamide |
2197610-60-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide 関連文献
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamideに関する追加情報
N-Methyl-N-({2-(4-Methylphenyl)Ethylcarbamoyl}Methyl)Prop-2-Enamide: A Comprehensive Overview
The compound with CAS No. 2197610-60-7, commonly referred to as N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide, is a highly specialized organic compound with significant applications in the field of chemistry and related disciplines. This compound has garnered attention due to its unique structural properties and potential uses in drug development, agrochemicals, and advanced materials science. Recent studies have shed light on its synthesis, characterization, and functional properties, making it a subject of interest for researchers worldwide.
N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide is characterized by its complex molecular structure, which includes a propionamide group and a substituted phenyl ring. The presence of the methyl group attached to the nitrogen atom in the amide functional group contributes to its stability and reactivity. The compound's structure also features a 4-methylphenyl group, which imparts additional electronic and steric effects, influencing its interactions with other molecules. These structural attributes make it a versatile building block for various chemical transformations.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide through multi-step reactions involving coupling agents and protecting groups. Researchers have explored the use of microwave-assisted synthesis and catalytic methods to optimize reaction conditions, leading to higher yields and improved purity. These developments underscore the importance of this compound as a key intermediate in organic synthesis.
The application of N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide extends beyond traditional chemical synthesis. Studies have demonstrated its potential as a ligand in transition metal-catalyzed reactions, where it facilitates selective bond formation in complex molecules. Additionally, its ability to act as a chiral auxiliary has been explored in asymmetric synthesis, offering new avenues for the production of enantiomerically pure compounds.
In the realm of pharmacology, N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide has shown promise as a lead compound for drug discovery. Its structural flexibility allows for modifications that can enhance bioavailability and target specificity. Recent research has focused on its role in inhibiting key enzymes involved in metabolic disorders, highlighting its potential therapeutic applications.
The environmental impact of N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide has also been a topic of interest. Studies on its biodegradation pathways have revealed that it undergoes rapid hydrolysis under physiological conditions, reducing its persistence in the environment. This property makes it an eco-friendly alternative to traditional synthetic compounds.
Furthermore, the integration of computational chemistry techniques has provided deeper insights into the electronic properties and reactivity of N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide. Quantum mechanical calculations have been employed to predict its interaction with biological targets, aiding in the design of more effective drug candidates.
In conclusion, N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}m methyl)prop-2-enamide stands out as a versatile and innovative compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable asset in modern chemical research.
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